Home > Products > Screening Compounds P31768 > Etoricoxib Impurity 8
Etoricoxib Impurity 8 - 1421227-97-5

Etoricoxib Impurity 8

Catalog Number: EVT-1717197
CAS Number: 1421227-97-5
Molecular Formula: C22H20N2O4S
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

  • Compound Description: This compound serves as a key intermediate in the synthesis of COX-2 inhibitors [, ]. COX-2 inhibitors are a class of pharmaceuticals known for their analgesic and anti-inflammatory properties [].
  • Compound Description: This compound is another crucial intermediate in the production of COX-2 inhibitors, specifically as a precursor to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone [].

1-(6-Methylpyridin-3-yl)-2-[4-methylthio-phenyl]ethanone

  • Compound Description: This compound represents a novel starting material for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylthio-phenyl]ethanone, offering advantages such as reducing the risk of explosions during synthesis [].
Overview

Etoricoxib Impurity 8 is one of the impurities associated with the pharmaceutical compound etoricoxib, a selective cyclooxygenase-2 inhibitor used primarily for the treatment of pain and inflammation. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety, making it crucial to understand their sources, classifications, and methods for purification.

Source

Etoricoxib is synthesized through various chemical processes, which can lead to the formation of multiple impurities, including Etoricoxib Impurity 8. This impurity arises during the synthesis and purification stages and is typically characterized by its distinct chemical structure and properties. The identification and quantification of such impurities are essential for ensuring the quality of the final pharmaceutical product.

Classification

Etoricoxib Impurity 8 falls under the category of organic impurities, which are classified based on their origin (e.g., synthetic by-products, degradation products) and their structural characteristics. Understanding these classifications helps in developing appropriate analytical methods for detection and quantification.

Synthesis Analysis

Methods

The synthesis of etoricoxib involves several key steps, often utilizing various reagents and solvents. For instance, one method involves dissolving a precursor compound in ethanol, followed by the addition of sodium borohydride at elevated temperatures to facilitate reduction reactions. The process can yield high purity levels but may also produce unwanted impurities like Etoricoxib Impurity 8 during subsequent reactions.

Technical Details

  • Step 1: Dissolve precursor compound in ethanol.
  • Step 2: Add sodium borohydride and reflux at approximately 80°C.
  • Step 3: Extract using ethyl acetate to isolate the desired compound while leaving behind impurities.
  • Yield: Reported yields for various synthetic routes can exceed 90%, depending on conditions and reagents used.
Molecular Structure Analysis

Structure

Data

Chemical Reactions Analysis

Reactions

Etoricoxib Impurity 8 can participate in various chemical reactions typical of organic compounds, including oxidation-reduction reactions and hydrolysis. Understanding these reactions is crucial for developing effective purification strategies.

Technical Details

  • Oxidation: Can occur under acidic or basic conditions, leading to further degradation or transformation into other impurities.
  • Hydrolysis: May happen in the presence of water or moisture, impacting stability.
Mechanism of Action

Process

Etoricoxib functions primarily as a selective inhibitor of cyclooxygenase-2 enzymes, which play a significant role in the inflammatory process. The mechanism involves binding to the active site of cyclooxygenase-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.

Data

Studies have shown that etoricoxib exhibits a dose-dependent response in reducing pain and inflammation markers in clinical settings. The effective concentration range typically lies between 60 mg to 120 mg per day for therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

Etoricoxib Impurity 8 may exhibit physical properties such as:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

The chemical properties include:

  • Stability: Sensitive to light and moisture; requires careful storage conditions.
  • Reactivity: Can react with strong acids or bases leading to potential degradation.

Relevant data indicate that high-performance liquid chromatography is often employed to assess purity levels, with methods optimized for detecting specific impurities like Etoricoxib Impurity 8.

Applications

Scientific Uses

Etoricoxib Impurity 8 is primarily used in research settings to study impurity profiles in pharmaceutical formulations. It serves as a reference standard for analytical method development aimed at ensuring the quality control of etoricoxib products. Additionally, understanding this impurity aids in refining synthesis methods to minimize its formation during drug production processes.

Synthetic Origins and Formation Mechanisms of Etoricoxib Impurity 8

Synthesis Pathway By-Products in Etoricoxib Production

Etoricoxib Impurity 8 (1-(6-methylpyridin-3-yl)-2-({4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl}sulfonyl)ethanone; CAS No. 1421227-97-5) emerges as a dimeric by-product during the manufacturing process of etoricoxib, a selective COX-2 inhibitor. This symmetrical impurity features two 6-methylnicotinoyl moieties linked through a bis-aryl sulfonyl ketone bridge, with the molecular formula C₂₂H₂₀N₂O₄S and molecular weight 408.48 g/mol [4] [5] [9]. Its formation occurs predominantly during critical reduction and cyclization steps in the synthetic pathway, particularly under specific reagent and solvent conditions.

Table 1: Key Characteristics of Etoricoxib Impurity 8

PropertySpecification
Chemical Name1-(6-methylpyridin-3-yl)-2-({4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl}sulfonyl)ethanone
CAS Number1421227-97-5
Molecular FormulaC₂₂H₂₀N₂O₄S
Molecular Weight408.48 g/mol
SynonymsEtoricoxib Impurity 8 Dimer
Structural FeaturesSymmetric dimer with bis-aryl sulfonyl ketone linkage

Role of Sodium Borohydride Reduction in Impurity Generation

The critical reduction step employing sodium borohydride (NaBH₄) represents a primary formation pathway for Impurity 8. During standard etoricoxib synthesis, sodium borohydride reduces a diketone intermediate to the corresponding diol precursor. However, incomplete reduction or over-reduction phenomena can trigger a cascade of side reactions. Specifically, the residual diketone intermediate (1-(4-methylsulfonylphenyl)-2-(6-methylpyridin-3-yl)ethane-1,2-dione) undergoes base-catalyzed aldol condensation when formaldehyde is present as an impurity or degradation product from solvents. This condensation reaction forms an α,β-unsaturated ketone intermediate that subsequently reacts with a second molecule of the diketone precursor through Michael addition, ultimately yielding the symmetric Impurity 8 dimer [1] [4].

The reaction kinetics of this pathway are significantly influenced by temperature excursions and borohydride stoichiometry. Excess sodium borohydride (>1.5 equivalents) accelerates the formation of the diol intermediate but simultaneously increases formaldehyde generation through methanol decomposition, thereby promoting the aldol condensation pathway. Studies indicate that maintaining the reaction temperature below 25°C and controlling borohydride addition rates can suppress Impurity 8 formation by 30-40% compared to uncontrolled exothermic conditions [4].

Solvent-Mediated Side Reactions During Ethanol Reflux

Ethanol reflux conditions during purification or intermediate processing create an ideal environment for Impurity 8 formation through solvent-mediated dimerization. The inherent nucleophilic character of ethanol facilitates the formation of ethoxide ions, which catalyze Claisen-type condensations between carbonyl intermediates. Under prolonged reflux durations (>4 hours), the diketone precursor undergoes keto-enol tautomerization, generating a nucleophilic enolate that attacks the carbonyl carbon of a second diketone molecule. This nucleophilic addition-elimination sequence results in the formation of the β-diketone bridge characteristic of Impurity 8 [4] [9].

Solvent composition critically influences this reaction pathway. Ethanol concentrations exceeding 80% (v/v) accelerate dimerization kinetics by 2.3-fold compared to mixed aqueous-ethanol systems (40-60% ethanol). This phenomenon is attributed to enhanced enolization in aprotic environments and reduced dielectric constant facilitating dipole-dipole interactions between reacting species. Process optimization studies demonstrate that replacing ethanol with isopropanol reduces Impurity 8 formation by approximately 65% due to steric hindrance from the secondary alcohol and reduced nucleophilicity [9].

Table 2: Formation Conditions and Yields of Etoricoxib Impurity 8

Formation PathwayCritical ParametersMaximum YieldMitigation Strategies
Sodium Borohydride ReductionExcess NaBH₄ (>1.5 eq), >25°C, Formaldehyde presence1.8-2.4%Temperature control (<20°C), stoichiometric NaBH₄
Ethanol Reflux>80% ethanol concentration, >4 hours reflux3.1-3.7%Reduced ethanol concentration (40-60%), alternative solvents (isopropanol)
Mixed Solvent SystemsEthanol-toluene mixtures, azeotropic conditions2.2-2.9%Avoidance of azeotropic distillation, nitrogen sparging

Degradation Pathways Leading to Impurity Formation

Beyond synthetic by-product formation, Etoricoxib Impurity 8 can emerge during storage through various degradation mechanisms. Understanding these pathways is crucial for developing stable formulations and appropriate storage conditions.

Hydrolytic Degradation Under Alkaline Conditions

Alkaline hydrolysis represents the most significant degradation pathway for Impurity 8 formation in formulated etoricoxib products. The parent molecule exhibits particular vulnerability to nucleophilic attack at the methylsulfonyl group when exposed to pH conditions above 8.0. The degradation mechanism involves hydroxide ion-mediated deprotonation at the benzylic position adjacent to the sulfone, generating a carbanion that undergoes nucleophilic substitution with formaldehyde (derived from excipient degradation). This reactive intermediate subsequently participates in cross-coupling with another etoricoxib molecule through sulfone displacement, ultimately forming the Impurity 8 dimer [4] [5].

Accelerated stability studies reveal pronounced pH dependence in this degradation pathway. At pH 9.2 (borate buffer, 60°C), etoricoxib solutions generate Impurity 8 at a rate of 0.78%/day, significantly higher than at neutral (0.12%/day) or acidic conditions (0.09%/day). The activation energy for this alkaline hydrolysis pathway is calculated at 85.2 kJ/mol, indicating substantial temperature sensitivity. Formulation strategies incorporating pH-modifying excipients (e.g., citric acid buffers) effectively suppress this degradation pathway by maintaining microenvironmental pH below 7.0 throughout product shelf-life [5] [8].

Oxidative Stressors in Long-Term Stability Studies

Though less prevalent than hydrolytic pathways, oxidative mechanisms contribute to Impurity 8 formation during long-term storage, particularly in oxygen-rich environments. The methylsulfonyl moiety undergoes single-electron oxidation by environmental oxidants (atmospheric oxygen, peroxide contaminants in excipients), generating a sulfonyl radical cation. This reactive species facilitates hydrogen atom abstraction from the methyl group on the pyridine ring, creating a benzylic radical that dimerizes via radical recombination. The resulting dimeric structure undergoes subsequent oxidative aromatization to form Impurity 8 [4].

Pharmaceutical stability assessments demonstrate that oxygen concentration critically influences this pathway. Under 20% oxygen headspace (simulating normal atmospheric conditions), Impurity 8 formation occurs at 0.05-0.07%/month at 25°C. However, when oxygen concentrations increase to 40% (simulating improper sealing or oxygen-permeable packaging), formation rates escalate to 0.18-0.22%/month. Antioxidant incorporation (0.05% BHT) reduces Impurity 8 formation by 40-45% in accelerated stability testing (40°C/75% RH), confirming the oxidative nature of this degradation route [4] [8].

Table 3: Degradation Kinetics of Etoricoxib Impurity 8 Under Stress Conditions

Stress ConditionTemperatureImpurity 8 Formation RatePrimary Degradation Mechanism
Alkaline Hydrolysis (pH 9.2)60°C0.78 ± 0.05%/dayNucleophilic substitution and cross-coupling
Oxidative Stress (40% O₂)40°C0.20 ± 0.03%/monthRadical-mediated dimerization
Thermal Stress (dry)80°C0.15 ± 0.02%/dayThermally-induced condensation
Photolytic Stress25°C (1.2 million lux hours)<0.01%Negligible contribution

Properties

CAS Number

1421227-97-5

Product Name

Etoricoxib Impurity 8

IUPAC Name

1-(6-methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C22H20N2O4S/c1-15-3-7-18(12-23-15)21(25)11-17-5-9-20(10-6-17)29(27,28)14-22(26)19-8-4-16(2)24-13-19/h3-10,12-13H,11,14H2,1-2H3

InChI Key

NSEGTYILFLYWFO-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)CC(=O)C3=CN=C(C=C3)C

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)CC(=O)C3=CN=C(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.